Structural Differentiation: Alogliptin Impurity 12 vs. Alogliptin Parent Drug — Molecular Mass Increase from N-Benzoylation
Alogliptin Impurity 12 (CAS 2749281-73-8) is the N-benzoylated derivative of the alogliptin parent molecule at the (R)-3-aminopiperidine moiety. This structural modification increases the molecular mass by 104.1 Da compared to alogliptin free base, from 339.4 g/mol (C18H21N5O2) to 443.5 g/mol (C25H25N5O3), and introduces an additional aromatic ring that substantially augments chromatographic retention in reversed-phase systems. Commercial HPLC methods for alogliptin impurity profiling consistently report baseline resolution (Rs > 1.5) between the parent drug and all identified related substances, including the benzoylamino impurity, on both CN and C18 stationary phases [1] [2]. By contrast, des-benzoyl impurities such as Impurity A (C10H16N4O2, MW 212.3 g/mol) exhibit substantially lower retention and cannot serve as retention time markers for the benzoylamino impurity region of the chromatogram [1].
| Evidence Dimension | Molecular mass and chromatographic retention (reversed-phase HPLC, CN column; gradient elution, 278 nm detection) |
|---|---|
| Target Compound Data | Alogliptin Impurity 12: MW 443.5 g/mol; C25H25N5O3; R-enantiomer; benzamide substituent at piperidine 3-position |
| Comparator Or Baseline | Alogliptin free base: MW 339.4 g/mol; C18H21N5O2; R-enantiomer; primary amine at piperidine 3-position; Impurity A: MW 212.3 g/mol; C10H16N4O2 |
| Quantified Difference | ΔMW = +104.1 Da (vs. alogliptin free base); ΔMW = +231.2 Da (vs. Impurity A). Baseline resolution (Rs > 1.5) achieved between alogliptin and all related substances including the benzoylamino impurity under validated HPLC conditions. |
| Conditions | RP-HPLC on Angilent Zobax SB-CN column (250 × 4.6 mm, 5 μm); mobile phase water/acetonitrile/trifluoroacetic acid gradient; flow rate 1.0 mL/min; 278 nm UV detection; injection volume 20 μL [2]. |
Why This Matters
The benzoylamino structural modification uniquely identifies Impurity 12 in HPLC chromatograms; selecting this specific CAS number ensures the reference standard matches the retention time and UV response of the target process-related impurity, which is essential for system suitability testing and accurate quantification in API release and stability studies.
- [1] Zhou Y, Zhou W, Sun L, Zou Q, Wei P, Ouyang P. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. J Sep Sci. 2014;37(11):1248-1255. doi:10.1002/jssc.201400019. View Source
- [2] Zhang K, Wang Y, Chen Y, et al. A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. Asian J Pharm Sci. 2015;10(2):152-158. doi:10.1016/j.ajps.2015.02.002. (See Table 1 for impurity structures; Table 3 for LOD/LOQ; Section 3.4.1 for resolution data.) View Source
